molecular formula C23H23F2N5OS B11194825 N-(4-fluorobenzyl)-2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide

N-(4-fluorobenzyl)-2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B11194825
M. Wt: 455.5 g/mol
InChI Key: JOENKDODQFFTAK-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, piperazine, and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-(2-FLUOROPHENYL)PIPERAZINE: This intermediate is synthesized by reacting 2-fluoroaniline with piperazine under controlled conditions.

    Synthesis of 6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDINE: The intermediate from the first step is then reacted with a pyrimidine derivative to form the pyrimidine-piperazine compound.

    Formation of the Final Compound: The final step involves the reaction of the pyrimidine-piperazine intermediate with 4-fluorobenzyl chloride and thioglycolic acid to yield N-[(4-FLUOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-CHLOROPHENYL)METHYL]-2-({6-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
  • **N-[(4-BROMOPHENYL)METHYL]-2-({6-[4-(2-BROMOPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
  • **N-[(4-IODOPHENYL)METHYL]-2-({6-[4-(2-IODOPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C23H23F2N5OS

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H23F2N5OS/c24-18-7-5-17(6-8-18)14-26-22(31)15-32-23-13-21(27-16-28-23)30-11-9-29(10-12-30)20-4-2-1-3-19(20)25/h1-8,13,16H,9-12,14-15H2,(H,26,31)

InChI Key

JOENKDODQFFTAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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